N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide
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Overview
Description
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentanecarboxamide group attached to an ethyl chain, which is further linked to a 1-methyl-1,2,3,4-tetrahydroquinoline moiety. Its intricate structure makes it a subject of interest for researchers exploring new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of 1-methyl-1,2,3,4-tetrahydroquinoline This can be achieved through the reduction of quinoline derivatives using suitable reducing agents like lithium aluminum hydride (LiAlH4)
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its structural features make it a versatile intermediate in organic synthesis.
Biology: In biological research, N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide may be used to study protein interactions and enzyme activities. Its potential as a ligand for various receptors and enzymes makes it valuable in drug discovery.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with specific molecular targets can be harnessed to design drugs for various diseases.
Industry: In the industrial sector, this compound may find applications in the development of advanced materials and chemical processes. Its unique properties can be utilized in the creation of new products and technologies.
Mechanism of Action
The mechanism by which N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclohexanecarboxamide
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzamide
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]propanamide
Uniqueness: N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]cyclopentanecarboxamide stands out due to its cyclopentanecarboxamide group, which imparts unique chemical and biological properties compared to its analogs. This structural difference can lead to variations in reactivity, binding affinity, and biological activity.
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-20-12-4-7-16-13-14(8-9-17(16)20)10-11-19-18(21)15-5-2-3-6-15/h8-9,13,15H,2-7,10-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQLRGXUYUAHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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